pKa Differentiation: A More Acidic Phenol Core Compared to Unprotected and Acetylated Analogs
4-((tert-Butoxycarbonyl)oxy)benzoic acid exhibits a predicted pKa of 4.04 ± 0.10, which is significantly lower (more acidic) than that of its unprotected parent, 4-hydroxybenzoic acid (pKa ~4.48-4.6), and its acetate-protected analog, 4-acetoxybenzoic acid (pKa 4.38 at 25°C). This increased acidity, relative to the analogs, is a direct consequence of the Boc group's electron-withdrawing effect on the phenol oxygen, making it a distinct reactive entity .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.04 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Hydroxybenzoic acid (pKa ~4.48-4.6) [1]; 4-Acetoxybenzoic acid (pKa 4.38 at 25°C) |
| Quantified Difference | ΔpKa (Target vs. 4-Hydroxybenzoic acid): -0.44 to -0.56 units; ΔpKa (Target vs. 4-Acetoxybenzoic acid): -0.34 units |
| Conditions | Predicted values from chemical structure using standard computational models ; Experimental for 4-acetoxybenzoic acid at 25°C |
Why This Matters
The pKa difference directly impacts ionization state at physiological pH and influences salt formation, solubility, and reactivity in downstream synthetic steps, making it a non-substitutable intermediate for precise reaction design.
- [1] ChemicalForums. (n.d.). pKa values of hydroxybenzoic acids. Retrieved from https://www.chemicalforums.com/index.php?topic=2588.0 View Source
